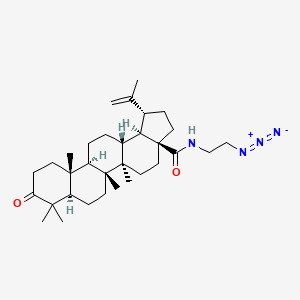
N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide
概要
説明
N-(2-アジドエチル)ベチュロンアミド: は、ベチュロン酸の五環性トリテルペノイド誘導体です。 これは、ベチュロン酸誘導体の合成における中間体であり、癌細胞に対する細胞毒性で知られています
準備方法
合成経路と反応条件: N-(2-アジドエチル)ベチュロンアミドは、一連の化学反応によりベチュロン酸から合成されます。 反応条件には、通常、クロロホルムなどの溶媒とアジドなどの試薬の使用が含まれます .
工業的生産方法: N-(2-アジドエチル)ベチュロンアミドの特定の工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることです。 これには、化合物の高収率と純度を確保するための反応条件の最適化が含まれます。
化学反応の分析
反応の種類: N-(2-アジドエチル)ベチュロンアミドは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基をカルボニル基に変換します。
還元: アジド基をアミンに還元します。
置換: 官能基を他の置換基と置換します。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒を用いた水素ガスなどの試薬。
置換: 塩基性または酸性条件下でのハロアルカンまたはアシルクロリドなどの試薬。
生成される主な生成物: これらの反応から生成される主な生成物には、ベチュロン酸のさまざまな誘導体が含まれ、これは薬学化学でさらに利用できます .
科学的研究の用途
N-(2-アジドエチル)ベチュロンアミドは、以下を含むいくつかの科学的研究の用途があります。
化学: 複雑な有機分子の合成の中間体として使用されます。
生物学: 癌細胞に対する細胞毒性効果が研究されています。
医学: 抗癌剤の開発における潜在的な用途。
科学的研究の応用
N-(2-Azidoethyl)betulonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its cytotoxic effects on cancer cells.
Medicine: Potential use in developing anti-cancer drugs.
Industry: Utilized in the synthesis of betulonic acid derivatives for various applications
作用機序
N-(2-アジドエチル)ベチュロンアミドの作用機序は、細胞成分との相互作用に関与し、細胞毒性効果を引き起こします。 この化合物は、細胞増殖とアポトーシスに関与する特定の分子経路を標的とします。 これらの経路を阻害することで、N-(2-アジドエチル)ベチュロンアミドは癌細胞で細胞死を誘導します .
類似化合物の比較
類似化合物:
ベチュロン酸: N-(2-アジドエチル)ベチュロンアミドが誘導される親化合物。
ベチュリン酸: 細胞毒性特性が類似している別の五環性トリテルペノイド。
ベチュリン: ベチュリン酸とベチュロン酸の前駆体。
独自性: N-(2-アジドエチル)ベチュロンアミドは、アジド基の存在によりユニークであり、その反応性とさらなる化学修飾の可能性を高めます。 これは、さまざまなベチュロン酸誘導体の合成における貴重な中間体となります .
類似化合物との比較
Betulonic Acid: The parent compound from which N-(2-Azidoethyl)betulonamide is derived.
Betulinic Acid: Another pentacyclic triterpenoid with similar cytotoxic properties.
Betulin: A precursor to betulinic acid and betulonic acid.
Uniqueness: N-(2-Azidoethyl)betulonamide is unique due to the presence of the azido group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various betulonic acid derivatives .
生物活性
N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is derived from lupane, a triterpene structure known for various biological activities. The azidoethyl group enhances its reactivity and potential for further modifications.
Antimicrobial Activity
Research indicates that derivatives of lupane compounds possess antimicrobial properties. While specific data on this compound are scarce, related studies demonstrate significant antibacterial effects against Gram-positive bacteria.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organisms |
|---|---|---|---|
| Example 1 | 15.62 | 31.25 | Staphylococcus aureus |
| Example 2 | 3.91 | 15.62 | Staphylococcus epidermidis |
These findings suggest that this compound may also possess similar antimicrobial properties.
Cytotoxicity Studies
Cytotoxicity studies are crucial in evaluating the safety profile of new compounds. Preliminary studies on related lupane derivatives indicate varying degrees of cytotoxicity across different cell lines.
| Dose (µM) | Cell Viability (%) |
|---|---|
| 200 | 77 |
| 150 | 89 |
| 100 | 92 |
| 50 | 74 |
| 25 | 97 |
The data suggest that while some concentrations exhibit reduced cell viability, others can enhance metabolic activity, indicating a complex interaction with cellular pathways.
Case Studies and Applications
- Cancer Treatment : Some lupane derivatives have shown promise in preclinical cancer models, inducing apoptosis in cancer cells while sparing normal cells.
- Antimicrobial Development : The potential use of this compound as a lead compound for developing new antimicrobial agents is under investigation, particularly due to rising antibiotic resistance.
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Key areas for future study include:
- In Vivo Studies : To assess the efficacy and safety in living organisms.
- Mechanistic Studies : To understand the precise biochemical pathways affected by this compound.
- Structural Modifications : To enhance potency and reduce toxicity through chemical modifications.
特性
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-N-(2-azidoethyl)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50N4O2/c1-20(2)21-10-15-32(27(38)34-18-19-35-36-33)17-16-30(6)22(26(21)32)8-9-24-29(5)13-12-25(37)28(3,4)23(29)11-14-31(24,30)7/h21-24,26H,1,8-19H2,2-7H3,(H,34,38)/t21-,22+,23-,24+,26+,29-,30+,31+,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDYQHIFHAUHJG-GKMZBMDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)NCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)NCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















